N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Description
N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide is a synthetic organic compound featuring a hybrid scaffold combining an indole core, a trifluoroacetyl group, and a cyclohexyl-acetamide side chain. The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the indole moiety is associated with interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c19-18(20,21)17(25)14-10-23(15-9-5-4-8-13(14)15)11-16(24)22-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBFAIADYRJBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclohexyl Group: The final step involves the acylation of the indole derivative with cyclohexylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group may enhance the compound’s ability to interact with enzymes or receptors, leading to modulation of biological processes. The indole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are compared below:
Key Observations:
- Trifluoroacetyl vs.
- Indole Modifications : Substitutions at the indole 3-position (e.g., oxadiazole in or sulfonyl groups in ) significantly alter bioactivity. The trifluoroacetyl group likely increases metabolic stability compared to simpler acetylated indoles .
- Cyclohexyl Moieties : Cyclohexyl groups in analogs (e.g., and ) improve membrane permeability due to increased hydrophobicity, a trait shared with the target compound .
Anticancer Potential:
- Analogs with indole-oxadiazole hybrids () exhibit IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
- The trifluoromethoxy-phenyl acetamide in shows superior pharmacokinetic properties (e.g., longer half-life) compared to non-fluorinated analogs, suggesting the target compound may share similar advantages .
Antimicrobial Activity:
- Oxadiazole-containing indoles () demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The trifluoroacetyl group in the target compound could enhance bacterial membrane penetration.
Stability and Reactivity:
- Cyclohexyl-acetamide derivatives () exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility, a limitation likely shared by the target compound .
- The trifluoroacetyl group may reduce hydrolysis susceptibility compared to acetylated analogs, as seen in ’s trifluoromethyl-benzamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
